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Compound of Interest

Compound Name: LY2795050

Cat. No.: B608718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of

LY2795050, a selective kappa-opioid receptor (KOR) antagonist. The information is compiled

from preclinical and clinical studies, with a focus on quantitative data and detailed experimental

methodologies.

Core Pharmacokinetic Properties
LY2795050 has been primarily investigated as a positron emission tomography (PET) imaging

agent, [11C]LY2795050, for quantifying KOR in the brain. Its pharmacokinetic profile is

characterized by rapid central nervous system (CNS) penetration, favorable kinetics for

imaging, and a moderate rate of peripheral metabolism.

Table 1: In Vitro Receptor Binding Affinities of
LY2795050[1][2][3][4]

Receptor Binding Affinity (Ki, nM)

Kappa Opioid Receptor (KOR) 0.72

Mu Opioid Receptor (MOR) 25.8

Delta Opioid Receptor (DOR) 153
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Table 2: In Vivo Receptor Occupancy of LY2795050 in
Rhesus Monkeys[4]

Receptor Effective Dose 50 (ED50, µg/kg)

KOR 15.6

MOR 119

Table 3: Pharmacokinetic Parameters of [11C]LY2795050
in Rhesus Monkeys[5][6]

Parameter Value

Peripheral Metabolism (% parent compound at

30 min)
~40%

Brain Uptake Kinetics (regional activity peak

times)
< 20 minutes

Experimental Protocols
In Vitro Radioligand Competition Binding Assays
The in vitro binding affinity of LY2795050 was determined using radioligand competition binding

assays.[1][2] While the specific radioligands used are not detailed in the provided results, this

standard technique involves incubating the compound of interest (LY2795050) at various

concentrations with cell membranes expressing the target receptors (KOR, MOR, DOR) and a

radiolabeled ligand known to bind to that receptor. The concentration of LY2795050 that inhibits

50% of the specific binding of the radioligand (IC50) is determined and then converted to the

inhibition constant (Ki) using the Cheng-Prusoff equation.

Ex Vivo Tissue Concentration Analysis in Rodents
Microdosing studies in Sprague-Dawley rats were conducted to assess brain uptake and

distribution.[1]

Dosing: LY2795050 was administered intravenously at a dose of 3 µg/kg.
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Sample Collection: Brain tissue (striatum and cerebellum) was collected at various time

points post-injection.

Sample Preparation: Four volumes of acetonitrile containing 0.1% formic acid were added to

the tissue samples, which were then homogenized using an ultrasonic probe and

centrifuged. The supernatant was diluted for analysis.

LC-MS/MS Analysis: An Agilent model 1200 HPLC system coupled with an API 4000 mass

spectrometer was used.

Column: C18 column (2.1 × 50 mm).

Mobile Phase: 22% acetonitrile with 0.1% formic acid.

Detection: Monitoring the precursor to product ion transition with a mass to charge ratio

(m/z) of 408.3 to 259.9.

PET Imaging Studies in Rhesus Monkeys
Animal Preparation: Rhesus monkeys were immobilized with ketamine and anesthetized with

isoflurane. An indwelling port was placed in a femoral artery for blood sampling.[3]

Radiotracer Administration: [11C]LY2795050 was administered via an infusion pump over 1

minute.[3]

PET Scanning: A Focus 220 scanner was used. A 10-minute transmission scan for

attenuation correction was performed before radiotracer injection. Emission data were

collected for 120 minutes.[3]

Arterial Blood Sampling: Arterial blood samples were collected to measure the input function.

PET Imaging Studies in Humans
Subjects: Healthy human subjects were enrolled in test-retest studies.[4]

Radiotracer Administration: Subjects underwent two 90-minute PET scans with

[11C]LY2795050 on the same day.[4]
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Image Analysis: The two-tissue compartment (2TC) model and multilinear analysis-1 (MA1)

were identified as appropriate for quantifying [11C]LY2795050 binding parameters in the

human brain.[4][5]
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Caption: Mechanism of action of LY2795050 as a KOR antagonist.

Experimental Workflow for Preclinical Pharmacokinetic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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